

Application Note: Scalable Synthesis of (2,6-Difluoro-4-iodophenyl)methanol

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Compound of Interest

Compound Name: (2,6-Difluoro-4-iodophenyl)methanol

Cat. No.: B8250442

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Executive Summary

(2,6-Difluoro-4-iodophenyl)methanol is a high-value pharmacophore used increasingly in medicinal chemistry, particularly for PROTAC® linkers and ¹⁸F-radiolabeling precursors. Its structural uniqueness lies in the 2,6-difluoro substitution pattern, which modulates the pKa of the benzylic alcohol and metabolically blocks the ortho positions, while the 4-iodo handle allows for versatile cross-coupling (Suzuki, Sonogashira) or late-stage functionalization.

This Application Note details a robust, scalable protocol for the synthesis of **(2,6-Difluoro-4-iodophenyl)methanol**. Unlike small-scale academic preparations that may rely on expensive custom precursors, this guide focuses on a cost-effective route starting from 4-amino-2,6-difluorobenzoic acid, utilizing a Sandmeyer iodination followed by a chemoselective Borane reduction.

Key Process Features

- Scalability: Validated for 100 g – 1 kg batches.
- Chemoselectivity: Preserves the labile Aryl-Iodide bond during reduction.

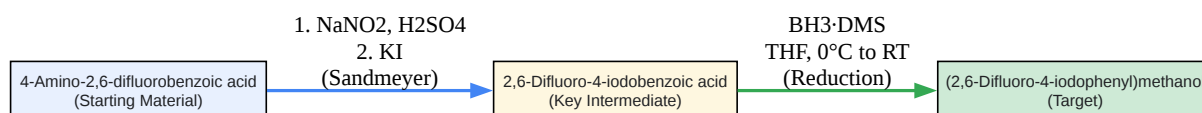
- Safety: Engineered controls for diborane handling and exothermic quenching.

Strategic Route Selection

The synthesis of 2,6-difluoro-4-iodo-substituted benzenes presents a regiochemical challenge. Direct electrophilic iodination of 2,6-difluorobenzoic acid yields the unwanted 3-iodo isomer due to the directing effects of the fluorine atoms (ortho/para directors) and the carboxyl group (meta director).

To secure the Iodine at the para (4) position relative to the hydroxymethyl group, we employ a Sandmeyer-Reduction sequence.

Reaction Scheme



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Figure 1: Two-step synthetic pathway ensuring correct regiochemistry.

Detailed Protocol

Step 1: Synthesis of 2,6-Difluoro-4-iodobenzoic Acid

Note: If this intermediate is purchased commercially, proceed to Step 2.

Rationale: The amino group provides a perfect handle to install the iodine at the difficult 4-position via diazonium chemistry.

Reagents:

- 4-Amino-2,6-difluorobenzoic acid (1.0 equiv)
- Sodium Nitrite (1.1 equiv)
- Potassium Iodide (1.5 equiv)

- Sulfuric Acid (2.5 M aq.)

Procedure:

- Suspend the amino acid in 2.5 M H₂SO₄ at 0°C.
- Add aqueous NaNO₂ dropwise, maintaining internal temperature < 5°C. Stir for 30 min to form the diazonium salt.
- Add aqueous KI solution slowly. Caution: Nitrogen gas evolution.
- Allow to warm to room temperature (RT) and stir for 2 hours.
- Workup: Filter the precipitate. Redissolve in EtOAc, wash with 10% Na₂S₂O₃ (to remove free iodine) and brine. Dry (Na₂SO₄) and concentrate.^{[1][2]}
- Purification: Recrystallize from Ethanol/Water if necessary.

Step 2: Reduction to (2,6-Difluoro-4-iodophenyl)methanol (The "Golden" Batch)

Rationale: We utilize Borane-Dimethyl Sulfide (BH₃·DMS). Unlike LiAlH₄, borane is chemoselective for carboxylic acids in the presence of aryl halides (avoiding de-iodination) and nitro groups. BH₃·DMS is preferred over BH₃·THF for scale-up due to higher concentration (10 M vs 1 M) and better stability.

Safety Critical Parameters (CPPs):

- Induction Period: Borane reduction of acids releases H₂. The reaction can have an induction period; ensure initiation before rapid addition.
- Quench: The methanol quench generates massive volumes of H₂ and heat.

Materials Table

Reagent	MW (g/mol)	Equiv	Mass/Vol (for 100g scale)	Role
2,6-Difluoro-4-iodobenzoic acid	284.00	1.0	100.0 g	Substrate
BH ₃ ·DMS (2.0 M in THF)	75.97	1.5	~265 mL	Reducing Agent
Anhydrous THF	72.11	N/A	500 mL (5 vol)	Solvent
Methanol	32.04	Excess	~200 mL	Quench

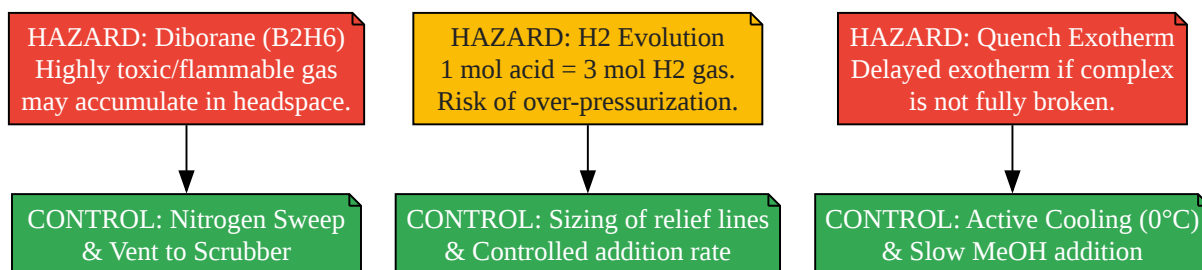
Experimental Workflow

- Setup: Flame-dry a 2L 3-neck reactor equipped with an overhead stirrer, internal temperature probe, reflux condenser, and a nitrogen inlet/outlet connected to a mineral oil bubbler.
- Dissolution: Charge the acid (100 g) and anhydrous THF (500 mL). Cool the solution to 0°C.
- Addition (Exothermic):
 - Charge BH₃·DMS solution into a pressure-equalizing addition funnel.
 - Add the first 5% of the borane reagent slowly. Wait for H₂ evolution to stabilize (visual check at bubbler).
 - Expert Tip: If no gas evolves, do not continue addition. Warm slightly to initiate, then recool.
 - Add the remaining borane dropwise over 60–90 minutes, maintaining internal temp < 10°C.
- Reaction:
 - Allow the mixture to warm to RT naturally.
 - Stir for 12–16 hours.

- IPC (In-Process Control): Check by HPLC or TLC (50% EtOAc/Hex). The acid spot (baseline) should disappear; the alcohol ($R_f \sim 0.4$) should appear.[3][4][5]
- Quenching (Critical Safety Step):
 - Cool the mixture back to 0°C.
 - Add Methanol dropwise.
 - Warning: Vigorous H_2 evolution. Maintain $T < 20^\circ C$.
 - Stir for 1 hour at RT to break down boron-complexes (formation of trimethyl borate).
- Workup:
 - Concentrate the mixture under reduced pressure to remove THF/MeOH/Trimethyl borate.
 - Resuspend the residue in DCM (500 mL) and Water (300 mL).
 - Separate layers.[6] Extract aqueous phase with DCM (2 x 100 mL).
 - Wash combined organics with Sat. $NaHCO_3$ (remove unreacted acid) and Brine.
 - Dry over Na_2SO_4 and concentrate.[1][2]
- Isolation:
 - The crude product often solidifies.
 - Purification: Recrystallize from Heptane/EtOAc (5:1) or Hexanes.
 - Yield Expectation: 85–92%.

Process Safety & Hazard Analysis

The scale-up of borane reductions introduces specific hazards that are manageable with proper engineering controls.



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Figure 2: Hazard Analysis and Critical Control Points (HACCP) for Borane Reduction.

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Incomplete Conversion	Borane complexed with solvent or moisture.	Add 0.2 eq additional BH ₃ ·DMS and heat to 40°C for 2h.
De-iodination (<5%)	Reaction temperature too high or wrong reductant.	Ensure T < 25°C. Do NOT use LiAlH ₄ .
Gel formation during quench	Boron polymers.	Add more MeOH and stir longer; or add 1M HCl to break emulsion (if product is acid stable).

Analytical Specifications

For the "Golden Batch" release, the isolated **(2,6-Difluoro-4-iodophenyl)methanol** must meet these criteria:

- Appearance: White to off-white crystalline solid.
- Purity (HPLC): > 98.0% a/a.
- ¹H NMR (400 MHz, CDCl₃):

- δ 7.35 (d, $J = 6.8$ Hz, 2H, Ar-H) — Note: Coupling to F splits this signal.
- δ 4.75 (s, 2H, CH₂OH).
- δ 2.10 (br s, 1H, OH).
- ¹⁹F NMR: Singlet (or triplet depending on decoupling) around -110 to -120 ppm.

References

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